Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate
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Overview
Description
2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetic acid ethyl ester is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
X-ray Powder Diffraction Data
A study conducted by Wang et al. (2016) focuses on the X-ray powder diffraction data for a compound similar to Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate. This research provides vital data such as unit-cell parameters and space group, which are crucial for understanding the compound's crystal structure and physical properties (Wang et al., 2016).
Synthesis and Applications in Copolymerization
Kharas et al. (2016) explore the novel trisubstituted ethylenes like Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate, focusing on their preparation and copolymerization with styrene. This research is significant in the development of new materials and offers insights into the potential applications of such compounds in the polymer industry (Kharas et al., 2016).
Synthesis and Characterization
Johnson et al. (2006) detail the synthesis and characterization of a compound closely related to Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate. Their work includes spectrometric identifications and analysis of the compound's crystal structure, providing valuable insights for future research and applications in various fields, including pharmaceuticals and materials science (Johnson et al., 2006).
Chemical Transformations and Derivatives
Ganushchak et al. (2000) focus on the synthesis of various derivatives of α-cyanocinnamic acid, which is structurally related to Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate. Their research explores the reactivity of these compounds and their potential in creating new chemical entities (Ganushchak et al., 2000).
properties
Product Name |
Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate |
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Molecular Formula |
C12H12ClN3O3 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl (2E)-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-19-12(17)10(7-14)16-15-9-6-8(13)4-5-11(9)18-2/h4-6,15H,3H2,1-2H3/b16-10+ |
InChI Key |
QNICQODAGRJJEL-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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